2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiadiazole moieties. These heterocyclic structures are known for their significant biological activities and are often incorporated into pharmaceutical agents due to their diverse pharmacological properties.
Mechanism of Action
Target of Action
Compounds containing theimidazole and thiadiazole moieties have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Thiadiazole derivatives have also been reported to show good binding affinity toward selected proteins by inhibiting carbonic anhydrase .
Mode of Action
Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of biological activities . For example, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiadiazole derivatives have been reported to show protection against convulsions .
Biochemical Pathways
Compounds containing theimidazole and thiadiazole moieties have been reported to interact with a variety of biochemical pathways .
Pharmacokinetics
Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of pharmacokinetic properties .
Result of Action
Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of biological activities .
Action Environment
The action of compounds containing theimidazole and thiadiazole moieties can be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include glyoxal, ammonia, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial properties.
Thiadiazole Derivatives: Compounds such as acetazolamide and methazolamide, which contain the thiadiazole ring, are used as diuretics and anticonvulsants.
Uniqueness
What sets 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide apart is its combined structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these heterocyclic rings. This dual functionality makes it a versatile candidate for drug development and other applications .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-6-7-21(15)11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKLBMBSMCRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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